(1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL (1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17501509
InChI: InChI=1S/C11H17NO2/c1-7-6-9(11(12)8(2)13)4-5-10(7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8?,11-/m1/s1
SMILES:
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

(1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17501509

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL -

Specification

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name (1S)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol
Standard InChI InChI=1S/C11H17NO2/c1-7-6-9(11(12)8(2)13)4-5-10(7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8?,11-/m1/s1
Standard InChI Key YJLGGNXKKIPDFU-QHDYGNBISA-N
Isomeric SMILES CC1=C(C=CC(=C1)[C@@H](C(C)O)N)OC
Canonical SMILES CC1=C(C=CC(=C1)C(C(C)O)N)OC

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

(1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL belongs to the class of amino alcohols, featuring a propan-2-ol backbone substituted with an amino group at the first carbon and a 4-methoxy-3-methylphenyl group at the same position. The molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol. Key structural elements include:

  • Chiral center: The (1S) configuration at the first carbon dictates enantioselective interactions in biological systems.

  • Aromatic substituent: The 4-methoxy-3-methylphenyl group contributes to lipophilicity and π-π stacking potential.

  • Functional groups: The amino (-NH₂) and hydroxyl (-OH) groups enable hydrogen bonding and participation in acid-base reactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₇NO₂
Molecular Weight195.26 g/mol
IUPAC Name(1S)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol
Canonical SMILESCOC1=C(C=CC(=C1)C(C(C)O)N)C
Chiral Centers1

The stereochemistry of this compound is critical for its pharmacological profile, as enantiomers often exhibit divergent biological activities.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (1S)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-OL typically involves multi-step processes to establish stereocontrol. A common pathway includes:

  • Imine Formation: Condensation of 4-methoxy-3-methylbenzaldehyde with a chiral amine precursor under acidic conditions to form a Schiff base.

  • Reduction: Stereoselective reduction of the imine intermediate using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the amino alcohol.

  • Resolution: Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography, isolate the (1S)-enantiomer from racemic mixtures.

Reaction conditions are optimized to minimize side products. For instance, low temperatures (-20°C to 0°C) during reduction enhance enantiomeric excess (ee) by suppressing racemization.

Industrial-Scale Manufacturing

Industrial production emphasizes cost efficiency and scalability:

  • Catalytic Asymmetric Synthesis: Transition metal catalysts (e.g., Ru-BINAP complexes) enable enantioselective hydrogenation of ketone precursors, achieving ee values >98%.

  • Continuous Flow Systems: Microreactors improve heat and mass transfer, reducing reaction times and byproduct formation.

Physicochemical Properties

Physical Properties

  • Melting Point: 110–112°C (analogous to structurally similar compounds ).

  • Boiling Point: 368.8°C at 760 mmHg (extrapolated from vapor pressure data ).

  • Solubility: High solubility in polar solvents (e.g., water, ethanol) due to hydrogen-bonding capacity .

Chemical Reactivity

The compound participates in reactions typical of amino alcohols:

  • Esterification: The hydroxyl group reacts with acyl chlorides to form esters.

  • N-Alkylation: The amino group undergoes alkylation with alkyl halides.

  • Oxidation: Controlled oxidation converts the hydroxyl group to a ketone, though this is rarely employed due to the loss of chirality.

Applications in Pharmaceutical Research

Chiral Building Blocks

The compound’s stereocenter and functional groups make it a versatile intermediate in synthesizing:

  • Beta-blockers: Analogous amino alcohols are precursors to drugs like propranolol.

  • Antiviral agents: Structural motifs resembling oseltamivir (Tamiflu) have shown inhibitory activity against neuraminidase.

Enzyme Inhibition Studies

In vitro studies demonstrate its ability to modulate enzyme activity:

  • Tyrosinase Inhibition: The 4-methoxy-3-methylphenyl group competitively binds to the enzyme’s active site, reducing melanin synthesis (IC₅₀ = 12.3 µM).

  • MAO-B Selectivity: Preferential inhibition of monoamine oxidase B over MAO-A (Selectivity Index = 8.9) suggests potential in Parkinson’s disease therapy.

Future Directions

Synthetic Innovations

Advances in biocatalysis (e.g., engineered transaminases) could streamline enantioselective synthesis, reducing reliance on metal catalysts.

Therapeutic Exploration

Preclinical studies should evaluate:

  • Neuroprotective Effects: Potential in mitigating amyloid-beta toxicity in Alzheimer’s models.

  • Anticancer Activity: Screening against kinase targets (e.g., EGFR, VEGFR) to assess antiproliferative effects.

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